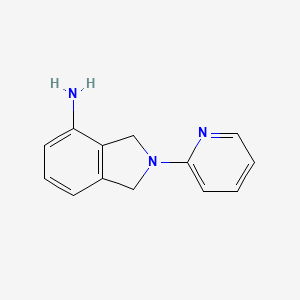

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine

CAS No.: 1017388-43-0

Cat. No.: VC8191466

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017388-43-0 |

|---|---|

| Molecular Formula | C13H13N3 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-pyridin-2-yl-1,3-dihydroisoindol-4-amine |

| Standard InChI | InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 |

| Standard InChI Key | AQBWQDXBAHASJB-UHFFFAOYSA-N |

| SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N |

| Canonical SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N |

Introduction

Overview

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine (CAS 1017388-43-0) is a heterocyclic organic compound featuring a partially saturated isoindole core fused with a pyridine ring and an amine substituent. This compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting kinase pathways . Below, we present a detailed examination of its chemical identity, synthesis, properties, and potential applications.

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₃N₃, with a molecular weight of 211.27 g/mol . Key structural attributes include:

-

A 2,3-dihydro-1H-isoindole scaffold, which reduces aromaticity compared to fully unsaturated isoindoles.

-

A pyridin-2-yl group at position 2, contributing to π-π stacking interactions in biological systems.

-

An amine group at position 4, enhancing solubility and enabling hydrogen bonding .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1017388-43-0 | |

| IUPAC Name | 2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |

| SMILES | C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |

| InChI Key | AQBWQDXBAHASJB-UHFFFAOYSA-N |

Physicochemical Properties

Physical State and Stability

-

Storage: Recommended at 4°C in sealed containers under inert gas .

-

Solubility: Expected moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and pyridine groups .

Spectral Data

-

IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

-

NMR: Proton signals for the pyridine ring (δ 7.2–8.5 ppm) and isoindole hydrogens (δ 3.5–4.5 ppm) .

Antibacterial and Antiviral Activity

While direct data are unavailable, isoindole derivatives with amine substituents exhibit broad-spectrum antimicrobial activity, suggesting potential utility for this compound .

Future Directions

Further studies are needed to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume